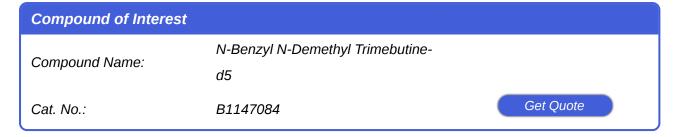


Technical Guide: N-Benzyl N-Demethyl Trimebutine-d5 (CAS: 1330189-05-3)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Benzyl N-Demethyl Trimebutine-d5**, a deuterated analog of a Trimebutine metabolite. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visualizations to support its application in scientific research, particularly in pharmacokinetic and metabolic studies.

Core Compound Information

N-Benzyl N-Demethyl Trimebutine-d5 is a stable isotope-labeled compound used as an intermediate in the preparation of labeled Trimebutine metabolites. Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Trimebutine and its metabolites in biological matrices.

Physicochemical Properties



Property	Value
CAS Number	1330189-05-3
Molecular Formula	C28H28D5NO5
Molecular Weight	468.60 g/mol
Appearance	White to Off-White Solid
Solubility	Soluble in Methanol, Acetonitrile, DMSO, and Dichloromethane
Storage	Store at 2-8°C, protected from light

Scientific Context: Trimebutine and its Metabolism

To understand the application of **N-Benzyl N-Demethyl Trimebutine-d5**, it is essential to be familiar with the pharmacology of its parent compound, Trimebutine.

Trimebutine is a gastrointestinal motility regulator used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] Its mechanism of action is complex, primarily involving interaction with peripheral opioid receptors (μ , δ , and κ) and modulation of ion channels (calcium and potassium) in the smooth muscle of the gut.[1]

Trimebutine undergoes extensive first-pass metabolism in the liver, with two primary pathways:

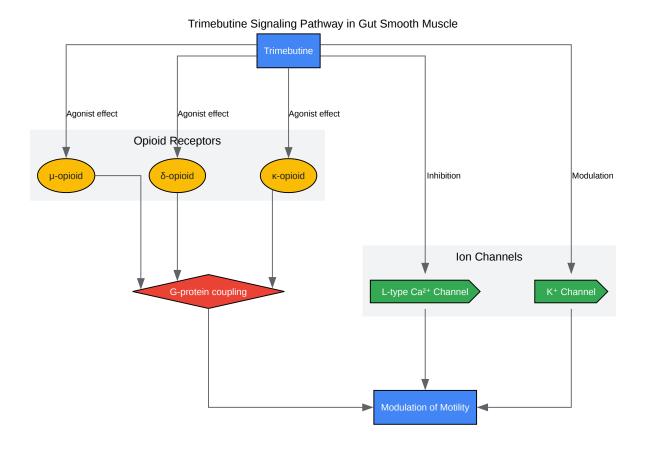
- N-demethylation: This process leads to the formation of N-desmethyltrimebutine (nor-trimebutine), which is the main active metabolite.[1]
- Ester hydrolysis: This pathway results in the cleavage of the ester bond.[2][3]

The deuterated internal standard, **N-Benzyl N-Demethyl Trimebutine-d5**, is designed to mimic the behavior of the N-demethylated metabolite during sample analysis, ensuring accurate quantification.

Trimebutine Signaling and Metabolic Pathways

The following diagrams illustrate the key signaling and metabolic pathways of Trimebutine.

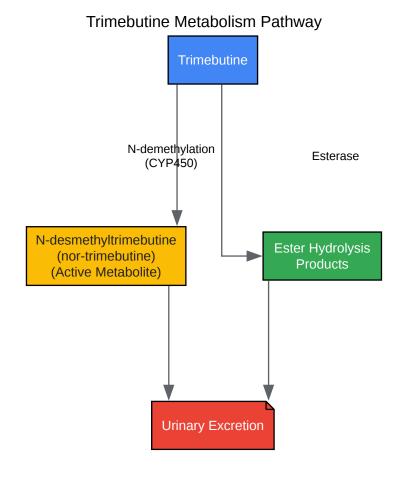




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Caption: Trimebutine's multifaceted signaling pathway in gastrointestinal smooth muscle cells.





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Caption: Primary metabolic pathways of Trimebutine in the liver.

Experimental Protocols

N-Benzyl N-Demethyl Trimebutine-d5 is ideally suited as an internal standard for the quantification of Trimebutine's active metabolite, N-desmethyltrimebutine, in biological samples. Below is a representative experimental protocol for LC-MS/MS analysis.

Quantification of N-desmethyltrimebutine in Human Plasma

Objective: To determine the concentration of N-desmethyltrimebutine in human plasma samples using a validated LC-MS/MS method with **N-Benzyl N-Demethyl Trimebutine-d5** as an internal standard.



Materials:

- Human plasma (K₂EDTA as anticoagulant)
- N-desmethyltrimebutine reference standard
- N-Benzyl N-Demethyl Trimebutine-d5 (Internal Standard, IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- · Formic acid, LC-MS grade
- · Water, ultrapure

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare stock solutions of N-desmethyltrimebutine and the IS in methanol at a concentration of 1 mg/mL.
 - Prepare serial dilutions of the N-desmethyltrimebutine stock solution with 50:50 (v/v) methanol:water to create calibration standards.
 - Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in methanol.
- Sample Preparation (Protein Precipitation):
 - $\circ~$ To 100 μL of plasma sample (calibration standard, quality control, or unknown sample), add 20 μL of the IS working solution.
 - Vortex briefly to mix.
 - Add 300 μL of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.



- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- \circ Reconstitute the residue in 100 μ L of the mobile phase.

• LC-MS/MS Conditions:

Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	5% B to 95% B over 5 minutes
Flow Rate	0.3 mL/min
Injection Volume	5 μL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	N-desmethyltrimebutine: [Precursor ion] ⁺ → [Product ion] ⁺ IS (d5): [Precursor ion+5] ⁺ → [Product ion] ⁺
Collision Energy	Optimized for each transition

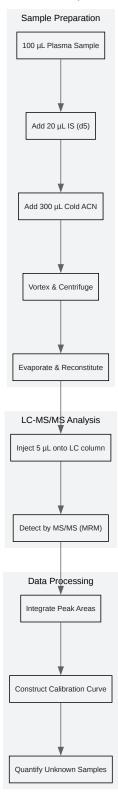
Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.
- Determine the concentration of N-desmethyltrimebutine in the unknown samples by interpolation from the calibration curve.



Experimental Workflow Diagram

LC-MS/MS Workflow for N-desmethyltrimebutine Quantification



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Caption: A typical workflow for the quantification of N-desmethyltrimebutine in plasma.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Trimebutine and its active metabolite, N-desmethyltrimebutine, obtained from various studies. These values can vary depending on the study population and dosage.

Pharmacokinetic Parameters of Trimebutine (200 mg

oral dose)

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Parameter	Value	Reference	
Tmax (h)	0.88	[1]	
Cmax (ng/mL)	Varies significantly	-	
t½ (h)	2.77	[1]	
Oral Bioavailability (%)	~100 (maleate salt)	[1]	

Pharmacokinetic Parameters of N-desmethyltrimebutine

(after 200 mg Trimebutine oral dose)

Parameter	Value	Reference
Tmax (h)	1.0 - 2.0	[4]
Cmax (ng/mL)	~700 - 1500	[4]
t½ (h)	7.0 - 11.0	[4]
AUC ₀ -t (ng·h/mL)	~3000 - 6000	[4]

Note: Cmax and AUC values for N-desmethyltrimebutine are significantly higher than those of the parent drug due to extensive first-pass metabolism.

Conclusion



N-Benzyl N-Demethyl Trimebutine-d5 is a critical tool for researchers and drug development professionals engaged in the study of Trimebutine. Its use as an internal standard in LC-MS/MS assays allows for the generation of highly accurate and precise pharmacokinetic and metabolic data for Trimebutine's primary active metabolite. This technical guide provides the foundational knowledge and procedural outlines necessary for the effective implementation of this deuterated compound in a research setting.

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